molecular formula C15H13N5O4S B2749107 Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 919846-96-1

Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2749107
CAS No.: 919846-96-1
M. Wt: 359.36
InChI Key: WSLFAEBKOXJNGR-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a 6-nitrobenzo[d]thiazol-2-yl group and linked via a methanone bridge to an isoxazol-5-yl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (piperazine) groups, making it a candidate for pharmacological studies, particularly in receptor modulation or enzyme inhibition.

Properties

IUPAC Name

[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c21-14(12-3-4-16-24-12)18-5-7-19(8-6-18)15-17-11-2-1-10(20(22)23)9-13(11)25-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLFAEBKOXJNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like toluene and purification steps such as activated carbon treatment and distillation .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has shown promising results in antimicrobial studies. Research indicates that compounds with similar structural features exhibit activity against a range of pathogens, including bacteria and fungi.

Case Studies

  • Study on Thiazole Derivatives : A related study demonstrated that thiazole-based compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole moiety can enhance antimicrobial efficacy .
  • Screening Results : In another investigation, derivatives of isoxazole were tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics like ciprofloxacin . These findings highlight the potential for this compound to be developed as an antimicrobial agent.

Cognitive Enhancement

Research into isoxazole derivatives has also pointed to their potential as cognitive enhancers. Compounds similar to this compound have been shown to interact with serotonin receptors, which are crucial in mood regulation and cognitive function.

Case Studies

  • Serotonin Receptor Modulation : A study indicated that certain isoxazoles could enhance cognitive function through modulation of 5-HT(2A) and 5-HT(2C) receptors, leading to improved memory and learning outcomes . This suggests that the compound may hold therapeutic potential for conditions such as Alzheimer's disease and other cognitive impairments.

Drug Development Potential

The unique combination of isoxazole and thiazole rings in this compound makes it a candidate for rational drug design. The ability to modify these structures allows researchers to explore new pharmacophores with enhanced biological activities.

Research Insights

  • Rational Drug Design : The development of compounds incorporating multiple pharmacophores (like isoxazole and thiazole) has been linked to increased biological activity, suggesting that this compound could be tailored for specific therapeutic targets .

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s closest analogs involve variations in the benzo[d]thiazole substituents or the piperazine-linked aryl groups. Key comparisons include:

Table 1: Substituent Impact on Yield and Melting Point
Compound Structure Substituent(s) Yield (%) Melting Point (°C) Reference
2-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylpropan-1-one 6-Nitrobenzo[d]thiazole - - Inferred
2-(4-(4-Chlorophenyl)piperazin-1-yl)-1-phenylpropan-1-one (Compound 15) 4-Chlorophenyl 90 137–138
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenylpropan-1-one (Compound 17) 4-Fluorophenyl 91 127–128
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (941869-25-6) 6-Ethoxybenzo[d]thiazole - -
  • Key Observations :
    • Electron-withdrawing substituents (e.g., nitro, chloro) generally increase melting points compared to electron-donating groups (e.g., methoxy, ethoxy), as seen in the higher melting points of chloro- and fluorophenyl analogs (137–138°C and 127–128°C, respectively) .
    • The nitro group in the target compound may enhance thermal stability and crystallinity, though experimental data are lacking.

Structural and Conformational Comparisons

Compounds with isostructural frameworks, such as those in , highlight the role of planarity and substituent orientation:

  • Compound 4 (4-chlorophenyl-thiazole) : Exhibits near-planar conformation except for a perpendicular fluorophenyl group, suggesting steric or electronic constraints .
  • Compound 5 (4-fluorophenyl-thiazole) : Similar planarity but with altered electronic properties due to fluorine’s inductive effects .

Biological Activity

Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound features an isoxazole ring, a piperazine moiety, and a nitrobenzo[d]thiazole group. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S, with a molecular weight of approximately 342.36 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound were screened for their ability to induce apoptosis in tumor cells. Four out of nine synthesized derivatives exhibited potent cytotoxicity compared to established agents like TRAIL (Tumor Necrosis Factor-related Apoptosis-Inducing Ligand) in mammalian cancer cells, indicating that modifications in structure can enhance activity against cancer cells .

CompoundCytotoxicity (IC50 μM)Activity Level
Isoxazole derivative 125.0High
Isoxazole derivative 250.0Moderate
Isoxazole derivative 375.0Low
Isoxazole derivative 4100.0Very Low

Anti-inflammatory Effects

Isoxazole derivatives have also been assessed for their anti-inflammatory properties. Compounds exhibiting structural similarities to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that these compounds could serve as potential therapeutic agents in treating inflammatory diseases .

The mechanism by which isoxazol derivatives exert their biological effects often involves interaction with specific protein targets. For example, some studies have indicated that these compounds can inhibit enzymes involved in cell signaling pathways associated with cancer progression and inflammation . The binding affinity and specificity towards these targets can be further elucidated through molecular docking studies.

Case Studies

  • Anticancer Activity : A study focusing on the synthesis and evaluation of various isoxazolines linked to piperazine showed that certain derivatives effectively inhibited the growth of human cancer cell lines, suggesting their potential as anticancer agents .
  • Influenza Virus Inhibition : Another investigation into isoxazole derivatives revealed promising antiviral activity against influenza viruses, demonstrating their versatility beyond anticancer applications .

Q & A

Q. What are the key synthetic pathways for Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzo[d]thiazole moiety via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
  • Step 2 : Nitration at the 6-position of the benzo[d]thiazole ring using a HNO₃/H₂SO₄ mixture, monitored by TLC to confirm regioselectivity .
  • Step 3 : Piperazine ring functionalization via nucleophilic substitution or coupling reactions. For example, the piperazine may be linked to the isoxazole carbonyl group using a carbonylative cross-coupling reaction with Pd catalysts .
  • Step 4 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using HPLC (>95% purity) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 412.0825) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the isoxazole and piperazine moieties?

  • Catalyst Screening : Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems improve cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature Control : Reactions performed at 80–100°C under inert atmosphere (N₂/Ar) minimize side reactions .
  • Real-Time Monitoring : Use of in-situ FT-IR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Assay Standardization : Use reference compounds (e.g., CHS-828) and uniform incubation times (48–72 hours) to normalize results .
  • Cell Line Profiling : Compare IC₅₀ values across diverse lines (e.g., MCF-7, HEPG-2) to identify lineage-specific sensitivities .
  • Mechanistic Studies : Perform competitive binding assays or siRNA knockdowns to validate target engagement (e.g., kinase inhibition vs. DNA intercalation) .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Effect : The nitro group reduces electron density on the benzo[d]thiazole ring, increasing susceptibility to nucleophilic attack at the 2-position .
  • Impact on Bioactivity : Nitro-substituted analogs show enhanced cytotoxicity (e.g., IC₅₀ = 2.1 µM in HCT-116 cells) compared to methoxy or chloro derivatives .
  • Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps) correlate nitro-group placement with redox stability .

Methodological Considerations

Q. What in vitro models are suitable for initial neuropharmacological profiling?

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/₂A) or dopamine receptors using radioligands (³H-ketanserin for 5-HT₂A) .
  • Functional Assays : Measure cAMP modulation in HEK-293 cells transfected with GPCRs .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes, NADPH regeneration system) .

Q. How to address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound integrity .
  • pH Adjustment : Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) improve aqueous dispersion .

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